2-Fluoro-3,3-diphenylacrylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11FO2 |
|---|---|
Molecular Weight |
242.24g/mol |
IUPAC Name |
2-fluoro-3,3-diphenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11FO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,17,18) |
InChI Key |
GUMRWFJERADMSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)F)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
The Strategic Importance of Fluorine in Organic Molecules for Advanced Synthesis
The deliberate incorporation of fluorine into organic molecules is a well-established and powerful strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net This is largely due to the unique physicochemical properties of the fluorine atom. Its high electronegativity and small atomic size significantly alter the electronic distribution within a molecule. lew.rorsc.org The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic degradation compared to a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability and bioavailability of drug candidates. researchgate.nettandfonline.com
Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, acidity, and basicity, which are critical parameters for its behavior in biological systems. lew.ro By altering these properties, chemists can fine-tune a molecule's ability to cross cell membranes and its binding affinity to target proteins. tandfonline.com The presence of fluorine can also influence the conformation of a molecule, leading to more favorable interactions with biological targets. lew.ro This strategic use of fluorine has led to its inclusion in a wide array of modern drugs, including anticancer agents, anti-inflammatory drugs, and central nervous system agents. lew.ro
An Overview of Alpha,beta Unsaturated Carboxylic Acids As Synthetic Intermediates
Alpha,beta-unsaturated carboxylic acids are a class of organic compounds that serve as highly versatile and valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov Their utility stems from the presence of multiple reactive sites, including the carboxylic acid group and the carbon-carbon double bond conjugated to the carbonyl group. This arrangement allows for a wide range of chemical transformations, making them key building blocks for more complex molecules. google.comresearchgate.net
These compounds are precursors in the synthesis of pharmaceuticals, food additives, polymers, and fragrances. organic-chemistry.orgnih.govgoogle.com For instance, they are employed in the Knoevenagel-Doebner reaction to produce various substituted unsaturated acids. organic-chemistry.orgresearchgate.net Moreover, the double bond can undergo various addition reactions, and the carboxylic acid functionality can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The development of catalytic methods for the synthesis and transformation of α,β-unsaturated carboxylic acids, including asymmetric hydrogenation, has further expanded their importance in creating chiral molecules with specific biological activities. nih.gov
The Rationale for Focused Research on 2 Fluoro 3,3 Diphenylacrylic Acid Architectures
Unveiling Reaction Pathways for this compound Formation
The synthesis of this compound is not extensively detailed in singular reports, but its formation can be understood by examining established synthetic routes for structurally similar compounds. One plausible pathway involves the modification of 3,3-diphenylacrylic acid or its derivatives. For instance, the synthesis of the analogous 2-chloro-3,3-diphenylacrylic acid has been achieved through the lithiation of 3,3-diphenylpropiolic acid followed by a reaction with a chlorine source. chemistry-chemists.com A similar strategy involving a fluorinating agent could potentially yield the target compound.
Alternative approaches focus on building the fluoroacrylic acid scaffold from smaller fragments. General methods for synthesizing 2-fluoroacrylic acid include the oxidation of 2-fluoroacrolein (B76022) or the reaction of malonic acid with difluoroacetic acid in the presence of a dehydrating agent. smolecule.com Adapting these methods to incorporate the two phenyl groups at the 3-position would be a viable, albeit challenging, synthetic strategy. Another potential route could be the dehydration of a 2-fluoro-3-hydroxypropionic acid precursor, which itself can be synthesized biocatalytically. nih.gov
Radical Intermediates and Pathways in Fluorination and Functionalization
Radical intermediates play a significant role in the chemistry of acrylic acids and their derivatives. These highly reactive species open up unique pathways for fluorination and functionalization that are often inaccessible through ionic mechanisms.
Single Electron Transfer (SET) is a key process in initiating radical reactions within catalytic systems. In the context of acrylic acids, SET mechanisms are often employed in photoredox catalysis to overcome large activation barriers. d-nb.info For example, a visible-light-induced palladium-catalyzed decarboxylative alkylation of α,β-unsaturated acids, including 3,3-diphenylacrylic acid, proceeds via a SET pathway. d-nb.info In this process, a photoexcited catalyst transfers an electron to an alkyl halide, generating an alkyl radical. d-nb.info This radical then adds to the double bond of the acrylic acid. d-nb.info Similarly, electrochemical methods using mediators like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can initiate reactions of acids such as 3,3-diphenylacrylic acid through a homogeneous electron transfer to form a carboxylic radical. sorbonne-universite.fr
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a powerful method for generating carbon-centered radicals from carboxylic acids. nih.gov This process can be initiated under thermal, photochemical, or redox conditions. nih.govacs.org
Iron-facilitated decarboxylative cross-coupling reactions between α-oxocarboxylic acids and acrylic acids have been shown to proceed through a radical pathway. acs.orgnih.gov In these systems, an acyl radical is first generated from the α-oxocarboxylic acid via decarboxylation. acs.orgnih.gov This radical then adds to the acrylic acid, triggering a second decarboxylation event to yield the final product. acs.orgnih.gov Silver- and copper-based catalytic systems are also widely used to promote decarboxylative reactions of aliphatic and cinnamic acids, proceeding through the generation of alkyl radicals via a SET process involving Ag(II) species. rsc.org
The table below summarizes catalytic systems involved in radical reactions of acrylic acids.
| Catalyst System | Reactants | Key Process | Radical Intermediate | Ref. |
| Pd(OAc)₂ / PPh₃ / Visible Light | 3,3-Diphenylacrylic acid, Alkyl Bromide | Photoinduced SET | Alkyl Radical | d-nb.info |
| DDQ / Electricity | 3,3-Diphenylacrylic acid | Homogeneous Electron Transfer | O-centered Carboxylic Radical | sorbonne-universite.fr |
| Fe(III) salts | α-Oxocarboxylic acid, Acrylic acid | Oxidative Decarboxylation | Acyl Radical | acs.orgnih.gov |
| Ag(I) / Persulfate | Aliphatic Carboxylic acid, Cinnamic acid | Oxidative Decarboxylation | Alkyl Radical | rsc.org |
Inner-Sphere versus Outer-Sphere Electron Transfer Mechanisms in Catalysis
Electron transfer (ET) between a catalyst and a substrate can occur through two primary mechanisms: inner-sphere and outer-sphere. numberanalytics.comlibretexts.org In an outer-sphere mechanism, the electron transfer happens between two separate coordination spheres that are weakly interacting. libretexts.orgdavuniversity.org Conversely, an inner-sphere mechanism involves the formation of a covalent bridge between the two reacting species, facilitating the electron transfer. wikipedia.orgtaylorandfrancis.com Inner-sphere pathways are often enthalpically favored due to the strong interaction but can be entropically disfavored because of the ordered transition state required. wikipedia.org
A notable example differentiating these mechanisms involves the palladium-catalyzed decarboxylative alkylation of 3,3-diphenylacrylic acid. d-nb.info Computational and experimental studies support a photoinduced inner-sphere mechanism where the key step is a barrierless, single-electron oxidative addition of the alkyl halide to the photoexcited palladium catalyst. d-nb.info This contrasts with many iridium and ruthenium-based photoredox systems which typically operate via outer-sphere mechanisms. d-nb.info The choice between these pathways is critical as it dictates the reactivity and selectivity of the catalytic cycle. taylorandfrancis.com
Regioselectivity and Chemoselectivity in Transformations Involving the Fluoroalkene Moiety
Controlling regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts) is paramount in synthetic chemistry. bohrium.com The fluoroalkene moiety in compounds like this compound presents unique challenges and opportunities for selective transformations.
Rhodium(III)-catalyzed decarboxylative couplings of acrylic acid derivatives with unsaturated oxime esters demonstrate excellent regioselectivity, consistently producing 5-substituted pyridines. nih.govacs.org Even when the acrylic acid contains other potentially reactive sites, the reaction is directed to the desired position, highlighting the directing influence of the carboxylic acid group before its removal. nih.govacs.org
In metal-free systems, the hydrodefluorination of trifluoromethylalkenes can be controlled to selectively produce either gem-difluoroalkenes or monofluoroalkenes simply by adjusting the stoichiometry of the reactants. bohrium.comnih.gov Density functional theory (DFT) calculations have revealed that the regioselectivity of these transformations is governed by a combination of steric and electronic effects, with the fluorine atom itself influencing the reaction pathway. bohrium.comnih.gov
Stereochemical Progression and Control in Reaction Mechanisms
The stereochemistry of the double bond in fluoroalkenes is a critical aspect of their synthesis and reactivity. Controlling the formation of either the E or Z isomer is a significant synthetic challenge.
Gold(I)-catalyzed hydrofluorination of alkynes has been shown to be an effective method for producing Z-vinyl fluorides with high stereoselectivity. acs.org The presence of a directing group, such as a carbonyl, on the alkyne substrate is crucial for achieving this control. acs.org Similarly, highly functionalized Z-fluoroalkenes can be synthesized with excellent stereoselectivity from readily available allylic alcohols using N-fluorobenzenesulfonimide (NFSI) under catalyst-free conditions. rsc.org
The stereochemical outcome of a reaction is often determined by the lowest energy pathway available. lumenlearning.com In many cases, the stereochemistry of a single center in a complex starting material can dictate the entire reaction pathway, leading to skeletally distinct products from a common set of reaction conditions. nih.gov This principle of stereochemical control is fundamental to designing efficient and elegant synthetic routes. nih.govsciencenet.cn
Influence of Catalysts and Ligands on Mechanistic Outcomes
The influence of catalysts and ligands on the mechanistic outcomes in fluoroacrylic acid chemistry is a subject of extensive research. The catalyst system, including the metal center, the ligands coordinating to it, and various additives, can alter the reaction's kinetics, regioselectivity, and stereoselectivity by stabilizing specific intermediates, lowering activation energies of desired pathways, and suppressing side reactions.
Detailed Research Findings:
Palladium-Based Systems: Palladium has proven to be a versatile catalyst for reactions involving fluorinated compounds. In the synthesis of α-fluoroacrylic acids from gem-difluoroalkenes, a dual photoredox/palladium catalytic system has been effectively employed. researchgate.net Mechanistic investigations suggest that the reaction proceeds via a single-electron reduction of the C-F bond, facilitated by an excited photocatalyst, to generate a fluorovinyl radical. researchgate.netresearchgate.net This radical then engages in a palladium-catalyzed carboxylation cycle. researchgate.net The process can result in a mixture of E/Z isomers, indicating the involvement of an invertible styryl radical intermediate. researchgate.net
In other palladium-catalyzed reactions, such as the Heck-type coupling of arene carboxylic acids with alkenes, the mechanism can vary depending on the electronic nature of the substrates. researchgate.net For instance, electron-rich benzoic acids may undergo a Pd(II)-catalyzed decarboxylation, whereas electron-deficient substrates might proceed through a silver(I)-mediated decarboxylation pathway. researchgate.net Ligands are crucial in these transformations; for example, phosphine (B1218219) ligands are essential for achieving high yields in coupling reactions between organozinc compounds and CO2, while sulfide (B99878) ligands can have a negative impact on the reaction outcome. researchgate.netmdpi.com The development of palladium catalysts with specific ligands, such as those with large bite angles, has been instrumental in achieving successful fluorination of allylic chlorides. beilstein-journals.org
Copper-Catalyzed Reactions: Copper catalysts are also prominent in fluoroacrylic acid synthesis. The carboxylation of C-F bonds to produce α-fluoroacrylic acids can be achieved using copper-catalyzed systems under mild conditions. acs.org Mechanistic studies point to the formation of fluorinated boronate esters as key intermediates in these transformations. acs.org The use of N-heterocyclic carbene (NHC) ligands with copper has been shown to be effective for the carboxylation of terminal alkynes. mdpi.com Density Functional Theory (DFT) calculations have helped elucidate the mechanism and the vital role of the NHC ligand in this process. mdpi.com
Other Catalytic Systems: A variety of other metals have been utilized to catalyze reactions in this chemical space.
Nickel catalysts can be used for coupling reactions with organozinc reagents, where additives like lithium chloride are critical for achieving high yields. mdpi.com
Iron(II)-catalyzed decarboxylative and oxidative decarbonylative cross-coupling of α-fluoroacrylic acids with aliphatic aldehydes has been reported. researchgate.net
Cerium-catalyzed decarboxylative fluorination of carboxylic acids represents a ligand-free approach. nih.gov The proposed mechanism involves the formation of an alkyl radical through a light-induced ligand-to-metal charge transfer (LMCT) from a cerium(IV) carboxylate complex. nih.gov
Silver catalysts , such as AgFeO2 nanoparticles, have been used for the fluorination of aliphatic acids in the presence of a fluorine source like Selectfluor. hcmut.edu.vn
The Role of Additives and Solvents: Additives and solvents play a critical, and sometimes multifaceted, role in directing mechanistic outcomes, especially in photoredox catalysis. acs.org A tertiary amine, for example, can function as a sacrificial electron donor, a hydrogen atom source, or a base for elimination or deprotonation steps. acs.org The choice of solvent can affect reaction rates and selectivity based on its polarity and ability to solubilize reagents. acs.org In some palladium-catalyzed fluorinations, additives like Ag2O and pivalic acid were found to be crucial for the successful synthesis of β-fluorinated carboxylic acids. beilstein-journals.org
Organocatalysis: Electrochemical methods using organocatalysts have also been applied to related structures. For example, the intramolecular lactonization of 3,3-diphenylacrylic acid, a non-fluorinated analogue of the subject compound, can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a redox mediator, which is regenerated by anodic oxidation. sorbonne-universite.fr This process involves the formation of a carboxylic radical that undergoes addition to an arene ring. sorbonne-universite.fr
The following tables summarize the influence of different catalytic systems on reactions relevant to fluoroacrylic acid chemistry.
Table 1: Influence of Metal Catalysts and Ligands in Fluoroacrylic Acid Synthesis and Reactions
| Catalyst System | Ligand/Additive | Substrate Type | Product Type | Mechanistic Notes | Reference(s) |
|---|---|---|---|---|---|
| Photoredox/Pd | Phosphine Ligands | gem-Difluoroalkenes | α-Fluoroacrylic acids | Involves single-electron reduction to a styryl radical intermediate. | researchgate.net |
| Copper | N-Heterocyclic Carbene (NHC) | Terminal Alkynes, CO2 | Carboxylic Acids | DFT calculations show the crucial role of the NHC ligand. | mdpi.com |
| Copper | - | C-F Bonds, CO2 | α-Fluoroacrylic acids | Proceeds via fluorinated boronate ester intermediates. | acs.org |
| Nickel | Phosphine Ligands, LiCl | Organozinc Compounds, CO2 | Carboxylic Acids | LiCl is vital for high yield; involves transmetalation. | mdpi.com |
| Cerium(IV) | Ligand-Free | Carboxylic Acids | Alkyl Fluorides | Photoinduced Ligand-to-Metal Charge Transfer (LMCT) generates alkyl radicals. | nih.gov |
| Iron(II) | - | α-Fluoroacrylic Acids, Aldehydes | Cross-coupled products | Decarboxylative and oxidative decarbonylative coupling. | researchgate.net |
| Silver (AgFeO2) | Selectfluor | Aliphatic Acids | Fluorinated Alkanes | Nanoparticle-catalyzed fluorination. | hcmut.edu.vn |
| Palladium(II) | Ligand-Free / Sulfide | Arene Carboxylic Acids, Alkenes | Trisubstituted Alkenes | Pathway depends on substrate electronics (Pd-catalyzed vs. Ag-mediated decarboxylation). | researchgate.net |
Stereoselective Synthesis Strategies for 2 Fluoro 3,3 Diphenylacrylic Acid Analogues
Enantioselective Synthesis Methodologies
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. For derivatives of 2-fluoro-3,3-diphenylacrylic acid, this involves establishing the chiral center at the C2 position with a specific three-dimensional arrangement.
One established method for inducing chirality is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, direct the stereochemical course of a subsequent reaction, and are then cleaved to yield the enantiomerically enriched product. sigmaaldrich.com
In the context of synthesizing chiral α-fluoro carboxylic acids, a chiral auxiliary can be attached to the carboxylic acid precursor. The auxiliary then sterically hinders one face of the molecule, forcing the incoming fluorinating agent to attack from the less hindered face, thereby creating the desired stereocenter. A variety of chiral auxiliaries are available, including Evans oxazolidinones and those derived from camphor (B46023) or amino acids. sigmaaldrich.com The choice of auxiliary can be critical, and its effectiveness often depends on the specific substrate and reaction conditions. After the fluorination step, the auxiliary is removed, typically by hydrolysis or other cleavage methods, to afford the chiral α-fluoro acid.
A notable example is the use of an oxazolidinone auxiliary in the synthesis of α-chiral bicyclo[1.1.1]pentanes, where a wide range of electrophiles, including those that could introduce fluorine, led to products with high diastereoselectivity. nih.gov While not directly involving this compound, this demonstrates the principle of chiral auxiliary-controlled electrophilic additions. The general strategy involves the formation of an enolate from the N-acylated oxazolidinone, which is then asymmetrically fluorinated.
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Application |
| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions, and fluorinations. sigmaaldrich.com |
| (1R,2S)-(-)-Ephedrine | Amino alcohol derivative | Formation of chiral amides and subsequent diastereoselective reactions. sigmaaldrich.com |
| (S)-(-)-1-Phenylethylamine | Chiral amine | Resolution of racemic acids, synthesis of chiral amides. sigmaaldrich.com |
| (1S)-(+)-Camphor-10-sulfonic acid | Camphor derivative | Chiral proton source, catalyst in asymmetric reactions. sigmaaldrich.com |
This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis.
An alternative and often more atom-economical approach to enantioselective synthesis is the use of chiral catalysts. frontiersin.org These catalysts create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction without being consumed. frontiersin.org
For the synthesis of α-fluoro acids, this typically involves the asymmetric fluorination of a precursor molecule. A chiral catalyst, which can be a metal complex with a chiral ligand or a chiral organocatalyst, interacts with the substrate to form a diastereomeric intermediate that preferentially reacts on one face. rsc.orgnih.gov
Recent advancements have seen the development of catalytic asymmetric α-fluorination of acid chlorides. nih.gov This method can employ a cooperative system of three catalysts: a chiral nucleophile, a transition metal catalyst, and a Lewis acidic salt, to achieve high yields and excellent enantioselectivity. nih.gov The reaction proceeds through the electrophilic fluorination of a ketene (B1206846) enolate intermediate. nih.gov Depending on the nucleophile used to quench the reaction, various α-fluorinated carboxylic acid derivatives, including acids, amides, and esters, can be accessed. nih.gov
Another approach involves chiral primary amine catalysis for the asymmetric α-fluorination of β-ketocarbonyls. rsc.org By selecting the appropriate fluorinating reagent, it is possible to control which enantiomer of the fluorinated product is formed. rsc.org Mechanistic studies have pointed to dual hydrogen-bonding and electrostatic interactions as the basis for stereocontrol. rsc.org
Diastereoselective Synthesis Methodologies
When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to control the relative stereochemistry between these centers. In the context of this compound analogues with additional chiral elements, controlling diastereoselectivity is crucial.
Chiral auxiliaries, as discussed for enantioselective synthesis, also play a key role in diastereoselective reactions. sigmaaldrich.comsciencenet.cn By attaching a chiral auxiliary to a molecule that already contains a stereocenter, the auxiliary can influence the formation of a new stereocenter in a diastereoselective manner. For instance, in the synthesis of α,α-disubstituted amino acids, a piperazinone derived from an amino acid ester was used as a template for diastereoselective alkylation. sciencenet.cn
Catalyst-controlled diastereoselectivity is also a powerful tool. For example, in the fluorination of chiral 1-substituted N-tosyl-3-arylprop-2-enylamines, high diastereoselectivity (>20:1) was achieved, leading to the formation of 1,3-difluoro-2-amines with three contiguous stereocenters. frontiersin.org
Control of Geometric Isomerism ((E)/(Z)-Stereoselectivity) in Alpha,Beta-Unsaturated Fluoroacids
The geometry of the double bond in α,β-unsaturated acids, designated as either (E) or (Z), can significantly impact their biological activity. Therefore, controlling this aspect of stereochemistry is as important as controlling the chiral center.
Several strategies have been developed for the stereoselective synthesis of α,β-unsaturated esters and amides, which can be precursors to the corresponding acids. One method involves the palladium-catalyzed carbonylation of 1-bromo-1-fluoroalkenes. nih.gov By controlling the isomerization of the starting 1-bromo-1-fluoroalkenes, either the (E) or (Z) isomer of the α-fluoro-α,β-unsaturated product can be obtained with high stereospecificity (Z/E ≥ 98:2). nih.gov
Another approach is the modified Julia olefination, where (benzothiazol-2-ylsulfonyl)acetates react with aldehydes to produce α,β-unsaturated esters. organic-chemistry.org The stereochemical outcome (cis or trans) is dependent on the structure of the aldehyde used. organic-chemistry.org Similarly, the Knoevenagel-Doebner reaction of gem-dibromomethylarenes provides a route to α,β-unsaturated carboxylic acids. organic-chemistry.org
The choice of reaction conditions and reagents is critical in directing the stereochemical outcome. For instance, iron-catalyzed cross-coupling of Grignard reagents with enol tosylates has been shown to be stereoretentive, yielding either the (E) or (Z) isomer depending on the starting material. organic-chemistry.org
Table 2: Methods for Controlling (E)/(Z) Stereoselectivity
| Method | Reagents/Catalyst | Stereochemical Outcome | Reference |
| Palladium-catalyzed carbonylation | Pd(0) or Pd(II), HCOOH/NBu3 | High Z/E ratio (≥ 98:2) for the ester | nih.gov |
| Modified Julia Olefination | (Benzothiazol-2-ylsulfonyl)acetate, aldehydes | (E) or (Z) depending on aldehyde structure | organic-chemistry.org |
| Iron-catalyzed cross-coupling | Iron(III) chloride, Grignard reagents, enol tosylates | Stereoretentive, produces (E) or (Z) isomer | organic-chemistry.org |
| Carbene-catalyzed redox esterification | N-heterocyclic carbene | (E)-configurated α,β-unsaturated esters | nih.gov |
This table summarizes various synthetic methods and their effectiveness in controlling the geometric isomerism of α,β-unsaturated systems.
Challenges and Advancements in Achieving High Stereochemical Control
Despite significant progress, achieving high stereochemical control in the synthesis of complex molecules like this compound analogues remains a challenge. The development of general catalysts that are effective for a wide range of substrates is an ongoing area of research. sciencenet.cn Furthermore, many existing methods that show promise in academic settings are not always scalable for industrial production due to factors like cost, safety, and the need for specialized equipment. sciencenet.cn
A significant challenge lies in the fact that the introduction of a fluorine atom can alter the electronic properties and reactivity of a molecule, sometimes leading to unexpected reaction outcomes or reduced stereoselectivity. researchgate.net The development of new fluorination reagents and catalytic systems that can overcome these challenges is a key area of advancement. nih.govgoogle.com
Recent advancements include the development of multi-catalyst systems that can achieve high levels of enantioselectivity and yield. frontiersin.orgnih.gov The use of biocatalysis, employing enzymes like transaminases, is also emerging as a powerful and sustainable approach for the synthesis of chiral molecules. researchgate.netresearchgate.net For instance, transaminases have been used in the dynamic kinetic resolution of racemic aldehydes to produce enantiopure piperidines, a key component of some pharmaceuticals. researchgate.net
The combination of different stereoselective techniques, such as using a chiral catalyst in conjunction with a substrate that already has a defined stereocenter, can lead to highly complex and stereochemically pure molecules. As our understanding of reaction mechanisms deepens, so too will our ability to design more efficient and selective synthetic routes. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Fluoro 3,3 Diphenylacrylic Acid
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for computing the electronic structure of molecules in chemistry and materials science. aimspress.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.com By employing various functionals, such as the popular B3LYP hybrid functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), DFT calculations can accurately predict a molecule's geometry, electronic properties, and reactivity. nih.govresearchgate.net
The electronic structure of 2-Fluoro-3,3-diphenylacrylic acid can be characterized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
From these orbital energies, a range of chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior in chemical reactions. These parameters, derived from conceptual DFT, help in identifying the most probable sites for electrophilic or nucleophilic attack. longdom.org
Table 1: Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons towards itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of a molecule's electrophilic nature. longdom.org |
Analysis of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show electron-rich regions (negative potential), likely around the carboxylic acid oxygen atoms and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), such as the acidic proton, would be prone to nucleophilic attack. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying and characterizing all stationary points, including intermediates and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. d-nb.info
By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the palladium-catalyzed decarboxylative alkylation of α,β-unsaturated acids—a reaction type for which substrates like 3,3-diphenylacrylic acid are suitable—DFT calculations can elucidate the mechanism. d-nb.info
Studies on related systems have shown that such reactions can proceed through a photoinduced pathway involving a single electron transfer (SET). d-nb.info The computed energy profile reveals the key steps: photoexcitation of the Pd(0) catalyst to a reactive triplet state, barrierless oxidative addition of an alkyl halide to form a Pd(I) species and an alkyl radical, addition of the radical to the acrylic acid, and subsequent decarboxylation to yield the final product and regenerate the catalyst. d-nb.info
Table 2: Representative Computed Energy Profile for a Pd-Catalyzed Decarboxylative Cross-Coupling
| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) |
| 1 | Pd(0)L₃ + R-Br | Initial Reactants | 0.0 |
| 2 | *[Pd(0)L₃] (T₁) | Photoexcitation to Triplet State | +48.1 |
| 3 | [Pd(I)L₃]⁺[R-Br]⁻ | Single Electron Transfer (SET) | Lower than T₁ |
| 4 | Pd(I)L₃ + R• + Br⁻ | Formation of Alkyl Radical | Favorable |
| 5 | Radical Addition TS | Transition state for radical attack on the double bond | Variable |
| 6 | Pd(II) Intermediate | Intermediate after coupling with Pd(I) | Variable |
| 7 | Decarboxylation TS | Transition state for CO₂ elimination | Rate-determining step |
| 8 | Product + Pd(0)L₂ + CO₂ | Final Products | Thermodynamically favorable |
| Note: This table is illustrative, based on the computed profile for the decarboxylative alkylation of α,β-unsaturated acids. Energies are relative and specific values depend on the exact substrates and reaction conditions. d-nb.info |
Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation
Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation of synthesized compounds. By calculating theoretical spectra and comparing them with experimental results, the proposed molecular structure can be validated. nih.gov
For this compound, DFT calculations can predict:
Vibrational Spectra (IR and Raman): By computing the harmonic vibrational frequencies, a theoretical infrared and Raman spectrum can be generated. The calculated wavenumbers, often scaled by an empirical factor to correct for anharmonicity and basis set limitations, can be compared with experimental spectra to assign specific vibrational modes to functional groups (e.g., C=O stretch, C=C stretch, C-F stretch). nih.gov
NMR Spectra: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors. nih.gov These values can then be converted into chemical shifts (¹H, ¹³C, ¹⁹F) by referencing them against a standard (e.g., tetramethylsilane). This allows for a direct comparison with experimental NMR data, aiding in the assignment of all signals in the spectrum.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.gov This information is used to simulate the UV-Vis absorption spectrum, predicting the absorption maxima (λmax) that correspond to electronic transitions within the molecule, primarily π → π* transitions in the conjugated system.
Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Calculated Value (Theoretical) | Experimental Value (Hypothetical) |
| FT-IR | ν(C=O) | 1715 cm⁻¹ | 1690 cm⁻¹ |
| FT-IR | ν(C=C) | 1645 cm⁻¹ | 1625 cm⁻¹ |
| ¹³C NMR | δ(C=O) | 168.5 ppm | 167.0 ppm |
| ¹H NMR | δ(COOH) | 12.5 ppm | 12.3 ppm |
| ¹⁹F NMR | δ(C-F) | -115.0 ppm | -118.2 ppm |
| UV-Vis | λmax | 275 nm | 278 nm |
| Note: The values in this table are hypothetical examples to illustrate the concept of comparing calculated and experimental data for structural confirmation. nih.gov |
Modeling of Stereochemical Outcomes and Selectivity
When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict and explain the observed selectivity. This is achieved by locating the transition states for the formation of each possible stereoisomer and comparing their relative energies. According to transition state theory, the product distribution is determined by the difference in the free energy barriers of the competing pathways. The pathway with the lower energy transition state will be kinetically favored, leading to the major product.
For reactions involving this compound, such as additions to the double bond, different stereochemical outcomes (e.g., E/Z isomers) are possible. For example, in the decarboxylative alkylation reactions of related vinyl carboxylic acids, excellent E-stereoselectivity is often observed. d-nb.info Computational modeling can rationalize this by demonstrating that the transition state leading to the E-isomer is significantly lower in energy than the transition state leading to the Z-isomer. This energy difference can be attributed to factors like steric hindrance or favorable orbital interactions in the preferred transition state geometry.
Table 4: Modeling Stereoselectivity via Transition State Energy Comparison
| Pathway | Transition State | Description | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (E:Z) |
| Pathway A | TSE | Leads to E-isomer | 0.0 | >99:1 |
| Pathway B | TSZ | Leads to Z-isomer | +3.5 | |
| Note: This table provides a hypothetical example. A calculated energy difference of ~3.5 kcal/mol between competing transition states would correspond to a highly selective reaction at room temperature. |
Advanced Characterization Methodologies for 2 Fluoro 3,3 Diphenylacrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Fluoro-3,3-diphenylacrylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. acs.orgdss.go.th For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired. rsc.org
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons. For this compound, the spectrum would show signals for the aromatic protons of the two phenyl groups and the acidic proton of the carboxylic acid group. The chemical shifts of the phenyl protons would likely appear in the aromatic region (approximately 7.0-8.0 ppm), and their splitting patterns would reveal their positions on the rings. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The spectrum of this compound would feature signals for the carboxylic carbon, the olefinic carbons (C2 and C3), and the various carbons of the two phenyl rings. The carbon atom bonded to the fluorine (C2) will show a characteristic large coupling constant (J-coupling) with the ¹⁹F nucleus.
¹⁹F NMR is particularly valuable for fluorinated compounds. huji.ac.ilicpms.cz It provides information on the chemical environment of the fluorine atom. biophysics.org The ¹⁹F NMR spectrum of this compound would display a signal whose chemical shift is indicative of the electronic environment around the fluorine atom, influenced by the adjacent phenyl and carboxylic acid groups. Coupling with nearby protons would also be observable. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling Constants (J) | Assignment |
|---|---|---|---|
| ¹H | ~10-12 | Broad singlet | -COOH |
| ¹H | ~7.2-7.8 | Multiplet | Aromatic protons (10H) |
| ¹³C | ~165-170 | Doublet (due to C-F coupling) | C=O (Carboxylic acid) |
| ¹³C | ~140-150 | Doublet (JC-F ~250-300 Hz) | C2 (C-F) |
| ¹³C | ~120-130 | Singlet or small doublet | C3 (C-Ph)2 |
| ¹³C | ~125-140 | Multiple signals | Aromatic carbons |
| ¹⁹F | -110 to -130 | Singlet or multiplet (if coupled to protons) | C-F |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of its elemental composition and thus its molecular formula. acs.org
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Upon ionization, the molecule will break apart into smaller, characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the atoms and the presence of specific functional groups. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), the fluorine atom, and fragmentation of the diphenylmethyl moiety.
Expected Mass Spectrometry Data for this compound:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
|---|---|---|
| 242.0743 | [M]⁺ (C₁₅H₁₁FO₂) | Molecular Ion |
| 197.0764 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 165.0681 | [C₁₃H₉]⁺ | Diphenylmethyl cation after loss of fluorine and CO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are used to identify the functional groups present in a compound.
IR Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene and aromatic rings, and the C-F stretch.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While some vibrational modes are strong in the IR spectrum, others may be strong in the Raman spectrum. For instance, the C=C double bond of the acrylic acid and the symmetric vibrations of the phenyl rings are expected to give strong Raman signals. rsc.org
Expected Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak | -COOH |
| C=O stretch (carboxylic acid) | 1680-1710 | Medium | C=O |
| C=C stretch (alkene) | 1620-1640 | Strong | C=C |
| C=C stretch (aromatic) | 1450-1600 | Strong | Phenyl rings |
| C-F stretch | 1000-1100 | Weak | C-F |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is the gold standard for structural determination and can confirm the stereochemistry of the molecule. Obtaining a suitable crystal is a prerequisite for this analysis.
Expected X-ray Crystallography Findings for this compound:
Confirmation of the planar acrylic acid backbone.
Determination of the torsion angles of the two phenyl groups relative to the double bond.
Precise bond lengths for C-F, C=C, C=O, and C-O bonds.
Observation of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.
Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound. By using a suitable stationary phase and mobile phase, impurities can be separated and quantified.
Chiral HPLC is a specialized form of HPLC used for the separation of enantiomers. pensoft.net While this compound itself is not chiral, some of its derivatives or related compounds might be. For such chiral derivatives, chiral HPLC would be crucial for separating the enantiomers and determining the enantiomeric excess (ee) of a sample. aocs.org This is particularly important in pharmaceutical contexts where different enantiomers can have different biological activities. The selection of the appropriate chiral stationary phase (CSP) is critical for achieving separation. hplc.eu
Synthetic Utility and Chemical Transformations of 2 Fluoro 3,3 Diphenylacrylic Acid
Potential as Monomers for the Synthesis of Polymeric Materials
Exploration of Polymerization Mechanisms
Direct, documented studies on the polymerization of 2-fluoro-3,3-diphenylacrylic acid are not extensively reported in the literature. However, an exploration of its potential polymerization mechanisms can be inferred from the known reactivity of related monomers, such as acrylic acids and other fluorinated alkenes. The polymerization of acrylic monomers typically proceeds via free-radical mechanisms. For instance, the polymerization of 2,3,3,3-tetrafluoropropene (B1223342) can be initiated by radical initiators that provide free-radical building blocks for the reaction. Such initiators often include persulfates, nitriles, peroxides, or hydroperoxides.
The polymerization of this compound would likely be subject to significant steric hindrance. The two bulky phenyl groups attached to the same carbon atom of the double bond (C3) would impede the approach of incoming monomers, potentially leading to low polymerization rates or the formation of low molecular weight oligomers rather than long-chain polymers. This steric factor is a critical consideration in evaluating its polymerizability.
Biocatalytic approaches are also emerging for the synthesis of fluorinated polymers. For example, engineered E. coli has been used to produce 2-fluoro-3-hydroxypropionic acid, which can then serve as a substrate to synthesize poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). While this is a different monomer, it highlights the potential for enzymatic pathways in creating fluorinated polyesters, a strategy that could theoretically be adapted for monomers like this compound if suitable enzymes were identified or engineered.
Table 1: Potential Polymerization Mechanisms and Influencing Factors
| Mechanism | Initiator/Catalyst | Potential Outcome for this compound | Key Influencing Factors |
| Free-Radical Polymerization | Peroxides, Azo compounds (e.g., AIBN) | Likely formation of oligomers or low molecular weight polymers. | Significant steric hindrance from two phenyl groups at the C3 position. |
| Anionic Polymerization | Organolithium compounds | Potentially more controlled polymerization, but still challenged by steric bulk. | Steric hindrance, electrophilicity of the monomer. |
| Biocatalysis | Engineered enzymes | Could offer high selectivity if a suitable enzyme is developed. | Enzyme specificity and activity towards the sterically hindered substrate. |
Role as a Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds
The true synthetic value of this compound is more prominently displayed in its role as a precursor to complex organic molecules, particularly heterocyclic and polycyclic aromatic systems. The combination of its functional groups provides multiple reaction handles for intricate chemical transformations.
A significant transformation is the intramolecular cyclization to form lactones (cyclic esters). Research has demonstrated that 3,3-diphenylacrylic acid can undergo an electrochemical C-H lactonization. Under optimized conditions using a glassy carbon anode and 2,6-lutidine in hexafluoroisopropanol (HFIP), 3,3-diphenylacrylic acid smoothly cyclizes to yield 4-phenyl-2H-chromen-2-one. This reaction establishes a valuable coumarin (B35378) scaffold, and the presence of a fluorine atom in the 2-position of the acrylic acid starting material would lead to a fluorinated analog, a desirable motif in drug discovery.
Furthermore, the stilbene-like diaryl alkene structure of this compound suggests its potential in photocyclization reactions. Stilbenes are well-known to undergo oxidative photocyclization in the presence of an oxidizing agent like iodine to form phenanthrenes. This transformation, known as the Mallory reaction, is tolerant of various substituents, including fluorine and carboxylic acid groups. Applying this methodology to this compound could provide a direct route to highly functionalized, fluorinated phenanthrene (B1679779) carboxylic acids, which are complex scaffolds for advanced materials and biologically active molecules.
The carboxylic acid group itself is a versatile functional handle. It can be converted into esters, amides, or other derivatives, allowing for its conjugation to other molecules of interest. For example, derivatives of α-cyano-β,β-diphenylacrylic acid are prepared by condensing a benzophenone (B1666685) with a cyanoacetate (B8463686) ester, showcasing the reactivity of the diphenyl ketone precursor and the utility of the resulting acrylic acid system.
Table 2: Precursor Reactions and Resulting Scaffolds
| Reaction Type | Reagents/Conditions | Starting Material Analogue | Resulting Scaffold | Reference |
| Electrochemical C-H Lactonization | Glassy Carbon Anode, 2,6-lutidine, HFIP | 3,3-Diphenylacrylic acid | 4-Phenyl-2H-chromen-2-one | |
| Oxidative Photocyclization (Mallory Reaction) | UV light, Iodine (I₂), Oxygen (O₂) | Stilbene | Phenanthrene | |
| Condensation | Amine, Coupling agent (e.g., EDCI) | This compound | 2-Fluoro-3,3-diphenylacrylamide derivative | N/A |
Q & A
Q. Q1. What are the recommended synthetic routes for 2-fluoro-3,3-diphenylacrylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2-fluorophenylacetic acid derivatives and benzaldehyde analogs. Key factors include:
- Catalyst selection : Use pyrrolidine or piperidine as organocatalysts to enhance enolate formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates .
- Temperature control : Reactions performed at 60–80°C minimize side-product formation (e.g., decarboxylation) .
Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Q. Q2. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Methodological Answer :
Q. Q3. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store below 25°C in airtight containers to prevent oxidative degradation .
- Photostability : UV-Vis studies indicate sensitivity to UV light (λ < 300 nm). Use amber glassware and minimize light exposure during handling .
- Moisture sensitivity : Karl Fischer titration reveals hygroscopicity (>2% water uptake in 48 hr at 60% RH). Add molecular sieves (3Å) to storage vials .
Advanced Research Questions
Q. Q4. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer : Discrepancies often arise from:
- Purity variations : Quantify impurities (e.g., unreacted fluorophenylacetic acid) via HPLC with diode-array detection (DAD). Adjust synthetic protocols to reduce residual reactants .
- Solvent effects : Bioactivity assays in DMSO vs. aqueous buffers may alter compound solubility or aggregation states. Use dynamic light scattering (DLS) to monitor colloidal stability .
- Cell line variability : Validate results across multiple cell models (e.g., HEK293 vs. HeLa) and include positive controls (e.g., caffeic acid derivatives) for comparative analysis .
Q. Q5. What experimental designs are optimal for studying the regioselectivity of fluorination in acrylate derivatives like this compound?
Methodological Answer :
- Factorial design : Test variables like fluorinating agent (Selectfluor vs. NFSI), solvent (acetonitrile vs. DCM), and temperature (25°C vs. 50°C) in a 2³ factorial matrix to identify dominant factors .
- Isotopic labeling : Synthesize ¹⁸O-labeled intermediates to track fluorine incorporation via mass spectrometry .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for fluorination at C2 vs. C3 positions .
Q. Q6. How can researchers optimize catalytic systems for asymmetric synthesis of enantiomerically pure this compound?
Methodological Answer :
- Chiral catalysts : Screen bisoxazoline-Cu(II) complexes or Cinchona alkaloid-derived organocatalysts to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance stereochemical control by stabilizing transition states .
- Additives : Additives like Mg(OTf)₂ improve catalyst turnover and reduce racemization during workup .
Data Interpretation & Advanced Methodologies
Q. Q7. What strategies resolve spectral overlaps in ¹H NMR caused by fluorine coupling in this compound derivatives?
Methodological Answer :
Q. Q8. How can researchers leverage computational tools to predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer :
- DFT calculations : Simulate transition states for Suzuki-Miyaura coupling using Gaussian09. Focus on Fukui indices to identify electrophilic sites .
- Machine learning : Train models on existing acrylate reaction datasets (e.g., Buchwald-Hartwig aminations) to predict optimal ligands (e.g., XPhos) and bases (Cs₂CO₃) .
- In situ monitoring : Use ReactIR to track reaction progress and validate computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
